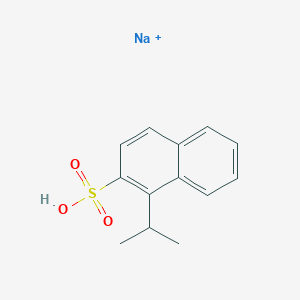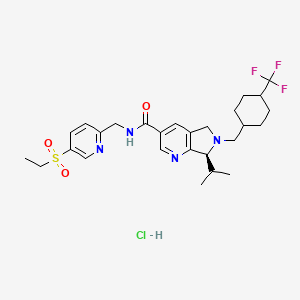
Vimirogant hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Vimirogant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .
Applications De Recherche Scientifique
Vimirogant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.
Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
Mécanisme D'action
Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness of Vimirogant Hydrochloride
This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .
Propriétés
Formule moléculaire |
C27H36ClF3N4O3S |
|---|---|
Poids moléculaire |
589.1 g/mol |
Nom IUPAC |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
Clé InChI |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
SMILES isomérique |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
SMILES canonique |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)

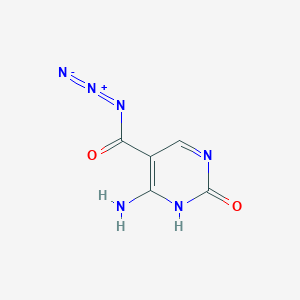
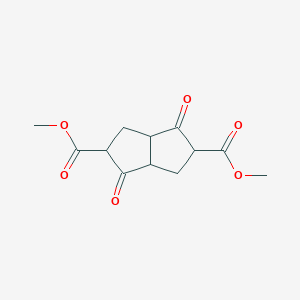
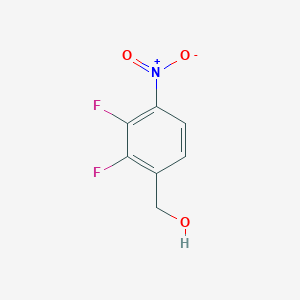
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
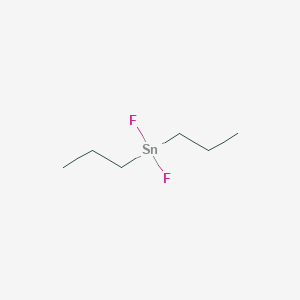
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

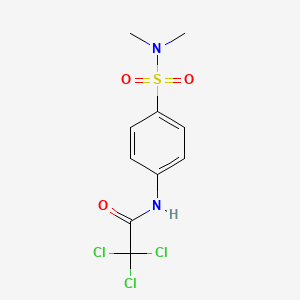
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
